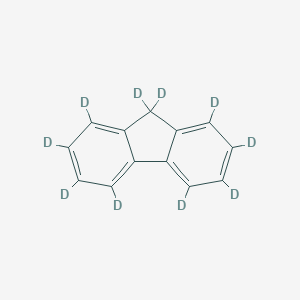

Fluorene-D10

Description

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,9-decadeuteriofluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHNNTQXNPWCJQ-QNNBDYQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052730 | |

| Record name | Fluorene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81103-79-9 | |

| Record name | 9H-Fluorene-1,2,3,4,5,6,7,8,9,9-d10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081103799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene-D10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Isotopic Fingerprint: A Technical Guide to the Physical Properties of Fluorene-D10

For researchers, scientists, and professionals in drug development, understanding the nuanced physical characteristics of isotopically labeled compounds is paramount. This in-depth guide explores the core physical properties of Fluorene-D10, a deuterated analog of the polycyclic aromatic hydrocarbon Fluorene. The substitution of hydrogen with deuterium atoms imparts subtle yet significant changes that are critical for its application as an internal standard in analytical chemistry and its use in mechanistic studies.

This compound, with the chemical formula C₁₃D₁₀, is a colorless to off-white solid.[1][2] Its utility in various research applications, including environmental analysis and pharmaceutical development, stems from its near-identical chemical behavior to its non-deuterated counterpart, Fluorene, while being distinguishable by mass-sensitive analytical techniques.[1]

Core Physical and Chemical Properties

A comprehensive summary of the key physical and chemical data for this compound is presented below. These parameters are fundamental for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃D₁₀ | [1][3] |

| Molecular Weight | 176.28 g/mol | |

| Melting Point | 115-118 °C | |

| Flash Point | 151 °C (303.8 °F) - closed cup | |

| Appearance | Colorless solid, White to off-white solid | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. The parent compound, Fluorene, is insoluble in water and soluble in many organic solvents. | |

| Isotopic Purity | ≥98 atom % D | |

| CAS Number | 81103-79-9 |

Experimental Protocols: Determination of Physical Properties

While specific experimental documentation for the characterization of this compound is not extensively detailed in publicly available literature, the following are standard methodologies employed for determining the key physical properties outlined above.

Melting Point Determination

The melting point of this compound is determined using a standard melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is gradually increased, and the range at which the substance transitions from a solid to a liquid is observed and recorded. The reported range of 115-118 °C indicates a relatively pure substance.

Flash Point Measurement

The flash point is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester. The sample is heated in a closed container, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors of the substance will ignite. For this compound, this has been determined to be 151 °C.

Solubility Assessment

Solubility is determined by adding a small, measured amount of this compound to a known volume of a solvent (e.g., Chloroform, Ethyl Acetate) at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is observed visually. This provides a qualitative assessment of "slightly soluble." Quantitative solubility can be determined by spectroscopic methods (e.g., UV-Vis) by measuring the concentration of the saturated solution.

Isotopic Purity Verification by Mass Spectrometry

The isotopic purity of this compound is confirmed using mass spectrometry. The analysis of the mass spectrum of the deuterated compound compared to its non-deuterated analog allows for the determination of the degree of deuterium incorporation. The presence of a molecular ion peak at the expected mass-to-charge ratio for the fully deuterated compound and the low intensity of peaks corresponding to partially deuterated or non-deuterated species confirms the high isotopic purity (≥98 atom % D).

Experimental Workflow for Physical Property Determination

The logical flow for the characterization of the physical properties of a solid chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for determining the physical properties of this compound.

References

A Technical Guide to Fluorene-D10: An Analytical Standard

This guide provides an in-depth overview of Fluorene-D10, a deuterated polycyclic aromatic hydrocarbon (PAH). It is tailored for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in quantitative analysis. This document covers the compound's core properties, commercial availability, and its principal application as an internal standard in analytical methodologies.

This compound is the deuterated analog of Fluorene (CAS 86-73-7). The "D10" designation signifies that all ten hydrogen atoms on the parent molecule have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as it is chemically similar to the analyte but has a distinct, higher mass.[1][2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for method development, solution preparation, and safety considerations.

| Property | Value |

| CAS Number | 81103-79-9[4] |

| Molecular Formula | C₁₃D₁₀ |

| Molecular Weight | 176.28 g/mol |

| IUPAC Name | 1,2,3,4,5,6,7,8,9,9-decadeuteriofluorene |

| Appearance | White to colorless solid |

| Melting Point | 115-118 °C |

| Synonyms | Perdeuterofluorene, 9H-Fluorene-1,2,3,4,5,6,7,8,9,9-d10 |

Commercial Suppliers

This compound is available from various chemical suppliers, typically as a neat solid or in solution. Purity, often expressed as atom % D, is a critical specification.

| Supplier | Product Format | Typical Purity |

| Sigma-Aldrich (Merck) | Neat Solid | ≥98 atom % D |

| LGC Standards | Neat Solid / Solution | ≥98 atom % D |

| Santa Cruz Biotechnology | Solid | Not Specified |

| MedChemExpress | Neat Solid | ≥98 atom % D |

| CymitQuimica | Neat Solid / Solution | 98 atom % D |

| Chiron | Neat Solid | High Purity |

| Clearsynth Labs Limited | Solid | Not Specified |

Note: Availability, packaging, and specifications are subject to change. Please consult the specific supplier's documentation.

Core Application: Internal Standard in Quantitative Analysis

The primary role of this compound is to serve as an internal standard (IS) for the accurate quantification of Fluorene and other PAHs in complex matrices, such as environmental samples (water, soil) or biological fluids. It is not used in drug development for its biological activity, and therefore, discussions of signaling pathways are not applicable to this compound. Its utility is based on its chemical and physical properties.

The principle of using an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. A known amount of the IS (this compound) is added to every sample, calibrator, and quality control sample. The analyte's concentration is then determined by comparing the ratio of the analyte's response to the IS's response against a calibration curve.

Below is a diagram illustrating the logical relationship in quantification using an internal standard.

Experimental Protocol: Quantification of Fluorene in Water

This section details a representative protocol for using this compound as an internal standard to quantify Fluorene in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

-

This compound stock solution (e.g., 100 µg/mL in methanol)

-

Fluorene calibration standard solutions (e.g., 0.1 to 10 µg/mL in methanol)

-

Solvents: Dichloromethane (DCM), Hexane (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Water sample (1 L)

-

Glassware: Separatory funnel (2 L), concentration tubes, vials

2. Preparation of Working Solutions:

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to a concentration of 1 µg/mL in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Fluorene calibration stock into clean water or solvent.

3. Sample Preparation and Extraction:

-

Measure 1 L of the water sample into a 2 L separatory funnel.

-

Spike the sample with a known amount of the IS spiking solution (e.g., 100 µL of 1 µg/mL this compound to yield a final concentration of 100 ng/L).

-

Add 60 mL of DCM to the funnel, seal, and shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate and drain the lower organic layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of DCM.

-

Combine the three DCM extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis:

-

GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

-

Injection: 1 µL, splitless

-

Oven Program: 60°C hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.

-

MS Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Fluorene (Analyte): m/z 166 (quantification), 165 (qualifier)

-

This compound (IS): m/z 176 (quantification)

-

5. Data Analysis:

-

Integrate the peak areas for the quantification ions of Fluorene (m/z 166) and this compound (m/z 176).

-

Calculate the response ratio (Area of Fluorene / Area of this compound) for all calibrators and samples.

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibrators.

-

Determine the concentration of Fluorene in the sample by interpolating its response ratio from the calibration curve.

The following diagram outlines this experimental workflow.

References

Solubility Profile of Fluorene-D10 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fluorene-D10, a deuterated polycyclic aromatic hydrocarbon, in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages extensive data for its non-deuterated counterpart, Fluorene, as a reliable proxy. The minor isotopic substitution of hydrogen with deuterium is not expected to significantly alter the solubility characteristics in organic solvents.

Executive Summary

This compound exhibits a range of solubilities in common organic solvents, primarily dictated by the polarity and structure of the solvent. Generally, it demonstrates higher solubility in aromatic and chlorinated hydrocarbons and lower solubility in polar protic solvents like alcohols. This guide presents available quantitative data for both this compound and its non-deuterated analog, outlines detailed experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Data Presentation: Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and the more extensive data for Fluorene in various organic solvents at different temperatures.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified | Required ultrasonic assistance, which may indicate kinetic rather than thermodynamic solubility. |

| Isooctane | 200 µg/mL | Not Specified | Provided as a concentration in a commercially available solution. |

| Chloroform | Slightly Soluble | Not Specified | Qualitative observation; no quantitative data available. |

| Ethyl Acetate | Slightly Soluble | Not Specified | Qualitative observation; no quantitative data available. |

Table 2: Quantitative Solubility of Fluorene (as a proxy for this compound)

| Solvent | Solubility ( g/100 g) | Temperature (°C) |

| Acetone | 14.1 | 20 |

| Aniline | 10.6 | 20 |

| Benzene | 25 | 20 |

| Benzene | 222 | 80 |

| Carbon Tetrachloride | 9.1 | 20 |

| Chlorobenzene | 20.9 | 20 |

| Ethanol | 1.67 | 10 |

| Ethanol | 2.3 | 20 |

| Ethanol | 2.9 | 30 |

| Ethanol | 4.0 | 40 |

| Ethanol | 5.62 | 50 |

| Ethanol | 8.53 | 60 |

| Ethanol | 13.1 | 70 |

| Nitrobenzene | 18.1 | 20 |

| Pyridine | 16.61 | 10 |

| Pyridine | 24.9 | 20 |

| Pyridine | 34 | 30 |

| Pyridine | 48 | 40 |

| Pyridine | 212 | 80 |

| Liquid Sulfur Dioxide | 31.6 | 20 |

| Toluene | 20.4 | 10 |

| Toluene | 24.13 | 20 |

| Toluene | 34.9 | 30 |

| Toluene | 49 | 40 |

| Toluene | 53.5 | 50 |

| Toluene | 97.7 | 60 |

| Toluene | 141.5 | 70 |

| Toluene | 212.9 | 80 |

| Xylene | 19.7 | 20 |

Experimental Protocols

The determination of solubility is a critical experimental procedure. The following are detailed methodologies commonly employed for assessing the solubility of polycyclic aromatic hydrocarbons like this compound.

Shake-Flask Method (Equilibrium Solubility Determination)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of the solid this compound is added to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a syringe. To remove any suspended solid particles, the sample is immediately filtered through a fine-pore membrane filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or g/L).

Laser Monitoring Observation Technique

This method offers a more automated and often faster determination of solubility by monitoring the dissolution of the solid phase.

Methodology:

-

Apparatus Setup: A known volume of the solvent is placed in a thermostated vessel equipped with a magnetic stirrer and a laser light source and detector.

-

Titration with Solute: A precise amount of solid this compound is incrementally added to the solvent while the solution is continuously stirred.

-

Laser Detection: The laser beam is passed through the solution. As long as undissolved particles are present, the laser light will be scattered, and the detector will register a low transmittance.

-

Endpoint Determination: The addition of the solute continues until the last solid particle dissolves, resulting in a sharp increase in light transmittance. This point represents the saturation concentration.

-

Calculation: The total mass of this compound added to the known volume of solvent at the saturation point is used to calculate the solubility.

Dynamic Coupled Column Liquid Chromatography (DCCLC)

The DCCLC method is a rapid and precise technique for determining the aqueous solubility of sparingly soluble organic compounds and can be adapted for organic solvents.

Methodology:

-

Generator Column Preparation: A column is packed with a solid support material (e.g., silica gel) that has been coated with an excess of this compound.

-

Solvent Perfusion: The chosen organic solvent is pumped through the generator column at a constant flow rate and temperature. As the solvent passes through, it becomes saturated with this compound.

-

Elution and Analysis: The saturated eluate from the generator column is directly introduced into a high-performance liquid chromatograph (HPLC) for analysis.

-

Quantification: The concentration of this compound in the eluate is determined by comparing the peak area from the HPLC chromatogram to a calibration curve prepared with known concentrations of this compound.

-

Data Interpretation: The measured concentration represents the solubility of this compound in the solvent under the specified conditions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: General experimental workflow for determining the solubility of this compound.

Caption: Decision tree for selecting an appropriate solubility determination method.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Fluorene-D10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Fluorene-D10 (perdeuterated fluorene). Due to the limited availability of public domain mass spectral data for this specific isotopologue, this guide presents a theoretical fragmentation pattern derived from the known fragmentation of unlabeled fluorene. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard or in other mass spectrometry-based applications. The guide includes a proposed fragmentation pathway, a quantitative data table of predicted fragments, and a detailed experimental protocol for acquiring the mass spectrum.

Introduction

This compound (C₁₃D₁₀) is the fully deuterated analog of fluorene, a polycyclic aromatic hydrocarbon (PAH).[1][2] Deuterated compounds are frequently employed as internal standards in quantitative mass spectrometry analysis, such as GC-MS and LC-MS, due to their similar chemical and physical properties to their unlabeled counterparts, but with a distinct mass-to-charge ratio.[1] Understanding the fragmentation pattern of this compound is crucial for method development, data analysis, and quality control in studies where it is used.

This guide outlines the predicted electron ionization (EI) mass spectrometry fragmentation of this compound. The fragmentation of aromatic compounds in EI-MS is often characterized by the formation of a stable molecular ion, followed by the loss of neutral fragments. For deuterated compounds, the fragmentation pathways are expected to mirror those of the unlabeled compound, with the corresponding mass shifts.

Theoretical Mass Spectrometry Fragmentation Pattern of this compound

The mass spectrum of unlabeled fluorene (C₁₃H₁₀, MW: 166.22) is characterized by a prominent molecular ion peak at m/z 166. The fragmentation is generally limited due to the stability of the aromatic system.

For this compound, the molecular weight is 176.28.[3][4] The primary fragmentation pathways are expected to involve the loss of deuterium atoms or deuterated acetylene (C₂D₂).

Predicted Fragmentation Data

The following table summarizes the predicted major fragments for this compound under electron ionization. The relative intensities are hypothetical and are based on the typical fragmentation patterns of PAHs where the molecular ion is often the base peak.

| m/z (predicted) | Proposed Fragment Ion | Proposed Neutral Loss | Relative Intensity (Hypothetical) |

| 176 | [C₁₃D₁₀]⁺• | - | 100% |

| 174 | [C₁₃D₈]⁺• | D₂ | Moderate |

| 172 | [C₁₃D₆]⁺• | 2D₂ | Low |

| 150 | [C₁₁D₈]⁺• | C₂D₂ | Low |

| 88 | [C₁₃D₁₀]²⁺ | - | Low |

Disclaimer: The quantitative data presented in this table is a theoretical prediction based on the fragmentation of unlabeled fluorene and general principles of mass spectrometry. Actual experimental data may vary.

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([C₁₃D₁₀]⁺•) is initiated by electron ionization. The primary fragmentation events are predicted to be the sequential loss of deuterium molecules (D₂) and the loss of deuterated acetylene (C₂D₂). A doubly charged molecular ion may also be observed at half the m/z value.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as toluene or dichloromethane at a concentration of, for example, 1 mg/mL.

-

Working Solution: Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).

Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977A MSD or equivalent single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 5 minutes.

Data Acquisition and Analysis

The workflow for data acquisition and analysis would involve injecting the prepared sample into the GC-MS system and acquiring the mass spectrum of the eluting this compound peak. The resulting spectrum should then be analyzed to identify the molecular ion and major fragment ions.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

References

- 1. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. wwz.cedre.fr [wwz.cedre.fr]

- 4. Frontiers | Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy [frontiersin.org]

A Comprehensive Technical Guide to the Handling and Storage of Fluorene-D10

For researchers, scientists, and professionals in drug development, the proper handling and storage of isotopically labeled compounds like Fluorene-D10 are paramount for ensuring experimental integrity, laboratory safety, and regulatory compliance. This guide provides an in-depth overview of the essential guidelines for this compound, summarizing its chemical properties, safety protocols, and storage requirements.

Core Properties of this compound

This compound is a deuterated form of fluorene, a polycyclic aromatic hydrocarbon (PAH).[1] Its chemical formula is C13D10.[2] The substitution of hydrogen with deuterium atoms makes it a valuable internal standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for accurate quantification and identification of fluorene and related compounds.[2][3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C13D10[2] |

| Molecular Weight | 176.28 g/mol |

| CAS Number | 81103-79-9 |

| Appearance | Colorless solid or white crystals |

| Melting Point | 115-118 °C |

| LogP | 3.25780 |

| Flash Point | 151.0 °C (303.8 °F) - closed cup |

Safety and Hazard Information

This compound is classified as hazardous to the aquatic environment with long-lasting effects. It may also cause irritation. The following table summarizes the key safety information.

| Hazard Category | GHS Classification | Precautionary Statements |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

| General Precautions | Not specified | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols for handling and storage is crucial to maintain the purity of this compound and ensure the safety of laboratory personnel.

Receiving and Storage Protocol

Upon receipt, the container should be inspected for any damage. The compound should be stored in a tightly closed, original container in a dry, cool, and well-ventilated place. It should be stored away from foodstuff containers and incompatible materials. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn. This includes:

-

Eye/Face Protection: Tightly fitting safety goggles with side-shields.

-

Skin Protection: Chemical-impermeable gloves and fire/flame resistant, impervious clothing.

-

Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are formed, a suitable particulate respirator should be used.

Handling and Preparation of Solutions

-

Preparation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Weighing: To avoid inhalation of dust, weigh the solid compound carefully.

-

Dissolving: this compound is soluble in many organic solvents. For preparing a stock solution, a common solvent is Dimethyl sulfoxide (DMSO).

-

Avoid Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.

-

Hygiene: Avoid contact with skin and eyes. Change contaminated clothing and wash hands thoroughly after handling.

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent environmental contamination and exposure.

Spill Response Decision Tree

Disposal

Waste material must be disposed of in accordance with local, regional, and national regulations. Do not let the product enter drains. The chemical should be kept in suitable, closed containers for disposal. Uncleaned containers should be handled as the product itself.

Stability and Degradation

This compound is chemically stable under standard ambient conditions (room temperature). However, as a polycyclic aromatic hydrocarbon, it can undergo photodegradation. The stability of fluorene-based compounds can be affected by UV irradiation. Strong heating should be avoided as it can form explosive mixtures with air.

This guide provides a foundational understanding of the critical aspects of handling and storing this compound. For specific applications and experimental setups, it is always recommended to consult the manufacturer's safety data sheet (SDS) and relevant institutional safety protocols.

References

The Indispensable Role of Fluorene-D10 as an Internal Standard in High-Precision Analytical Chemistry

For researchers, scientists, and drug development professionals engaged in the meticulous work of quantitative analysis, the pursuit of accuracy and precision is paramount. In the realm of chromatographic and mass spectrometric techniques, the use of an internal standard is a cornerstone of robust and reliable data. Among the various types of internal standards, stable isotope-labeled compounds, such as Fluorene-D10, have emerged as the gold standard, particularly in complex matrices. This in-depth technical guide elucidates the fundamental reasons for employing this compound as an internal standard, supported by experimental principles and detailed methodologies.

The core principle behind using an internal standard is to introduce a known quantity of a substance into every sample, calibrant, and quality control sample. This compound acts as a reference point to correct for variations that can occur during sample preparation and analysis. This compound, a deuterated form of fluorene, is an exemplary internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other organic compounds. Its utility stems from its chemical and physical similarity to the analyte of interest (native fluorene), with the key distinction of a higher mass due to the replacement of hydrogen atoms with deuterium.

Superior Performance in Mitigating Analytical Variability

Stable isotope-labeled internal standards (SIL-ISs) like this compound offer unparalleled advantages in compensating for analytical variabilities.[1] Because this compound is chemically almost identical to fluorene, it behaves similarly during extraction, cleanup, and chromatographic separation.[2] Any loss of the target analyte during these steps is mirrored by a proportional loss of the internal standard. This co-behavior allows for accurate correction of the final calculated concentration.

The primary areas where this compound demonstrates its superiority are in correcting for matrix effects and improving the precision and accuracy of the analysis.

Mitigation of Matrix Effects

Matrix effects, which are the alteration of ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry.[3][4] These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. As this compound co-elutes with native fluorene, it experiences the same matrix effects.[3] By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to a more accurate determination of the analyte concentration.

Enhancement of Precision and Accuracy

The use of an internal standard like this compound can significantly improve the precision and accuracy of an analytical method. Precision, often expressed as the relative standard deviation (RSD), is improved because the internal standard corrects for random errors introduced during the analytical process. Accuracy, which is the closeness of a measured value to the true value, is enhanced by the correction for systematic errors such as incomplete extraction or matrix-induced signal changes.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of analytical methods for PAHs utilizing deuterated internal standards. While specific data for this compound is often part of a suite of deuterated PAHs, the presented values are representative of the performance enhancements observed.

Table 1: Typical GC-MS Method Validation Parameters for PAH Analysis with Deuterated Internal Standards

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | |

| Limit of Detection (LOD) | 0.03 - 0.15 µg/kg | |

| Limit of Quantitation (LOQ) | 0.09 - 0.44 µg/kg | |

| Accuracy (Recovery %) | 80 - 120% | |

| Precision (RSD %) | < 15% |

Table 2: Physical and Chemical Properties of Fluorene and this compound

| Property | Fluorene | This compound | Reference |

| Molecular Formula | C₁₃H₁₀ | C₁₃D₁₀ | |

| Molecular Weight | 166.22 g/mol | 176.28 g/mol | |

| Melting Point | 116-117 °C | 115-118 °C |

Logical Workflow for Using this compound as an Internal Standard

The following diagram illustrates the logical workflow for a typical quantitative analysis using this compound as an internal standard.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and reliable results. The following is a generalized protocol for the analysis of PAHs in soil using a deuterated internal standard mix containing this compound, based on established methods such as those from the US Environmental Protection Agency (EPA).

Experimental Workflow for PAH Analysis in Soil

Detailed Methodologies

1. Preparation of Internal Standard Spiking Solution:

-

Prepare a stock solution of this compound and other deuterated PAHs in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 2000 µg/mL.

-

From the stock solution, prepare a working internal standard solution at a concentration of around 80 µg/mL.

2. Sample Extraction (Soxhlet):

-

Weigh approximately 10 g of a homogenized soil sample into a Soxhlet extraction thimble.

-

Spike the sample with a known volume (e.g., 1 mL) of the working deuterated PAH internal standard solution.

-

Extract the sample with dichloromethane for 16-24 hours in a Soxhlet apparatus.

-

Concentrate the extract to approximately 5 mL using a Kuderna-Danish evaporator.

3. Sample Cleanup (SPE):

-

Prepare a solid-phase extraction (SPE) column with activated silica gel.

-

Apply the concentrated extract to the SPE column.

-

Elute the PAHs with a suitable solvent mixture (e.g., hexane:dichloromethane).

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 280-300°C.

-

Oven Program: Start at 60-80°C, hold for 1-2 minutes, ramp at 8-10°C/min to 300-320°C, and hold for 10-20 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Fluorene: m/z 166 (quantification), 165, 167 (qualifier)

-

This compound: m/z 176 (quantification)

-

-

5. Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of native fluorene and a constant concentration of this compound.

-

Analyze the calibration standards using the same GC-MS method as the samples.

-

Generate a calibration curve by plotting the response ratio (peak area of fluorene / peak area of this compound) against the concentration of fluorene.

-

Calculate the concentration of fluorene in the samples by applying the response ratio to the calibration curve.

Signaling Pathway of Analytical Correction

The following diagram illustrates how this compound acts as a corrective signal throughout the analytical process.

References

Unveiling the Mass of Fluorene-d10: A Technical Guide to its Theoretical and Actual Mass Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and actual mass of Fluorene-d10, a deuterated polycyclic aromatic hydrocarbon pivotal as an internal standard in a multitude of analytical applications. This document will delve into the nuances of its mass, the experimental protocols for its determination, and the fundamental relationship between its calculated and measured values.

Understanding the Mass of this compound

The mass of a molecule can be expressed in two primary ways: the molecular weight and the exact mass. For a molecule like this compound, with the chemical formula C₁₃D₁₀, this distinction is critical for high-precision analytical work.

-

Molecular Weight (Average Mass): This is calculated using the weighted average of the atomic masses of each element, considering the natural abundance of their isotopes.

-

Exact Mass (Monoisotopic Mass): This is the sum of the masses of the most abundant isotope of each atom in the molecule. High-resolution mass spectrometry measures the exact mass.

The presence of ten deuterium atoms in this compound significantly increases its mass compared to its non-deuterated counterpart, Fluorene (C₁₃H₁₀). This mass shift is the cornerstone of its utility as an internal standard, allowing for precise quantification in complex matrices.

Data Presentation: Theoretical vs. Actual Mass

The following table summarizes the key mass values for this compound. The "Actual Mass" in this context refers to the experimentally determined value, which, with modern high-resolution mass spectrometry, is expected to be in very close agreement with the theoretical exact mass.

| Parameter | Value | Source/Method |

| Chemical Formula | C₁₃D₁₀ | - |

| Theoretical Molecular Weight | 176.28 g/mol | Calculated |

| Theoretical Exact Mass | 176.141018 Da | Calculated |

| Actual (Experimental) Mass | ~176.141 Da | High-Resolution Mass Spectrometry |

Experimental Protocol: Determination of this compound Mass via Mass Spectrometry

The determination of the actual mass of this compound is typically performed using high-resolution mass spectrometry, often coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC). Below is a representative experimental protocol.

Objective:

To determine the exact mass of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Instrumentation:

-

Analyte: this compound standard of known purity.

-

Solvent: High-purity solvent suitable for GC-MS analysis (e.g., hexane or dichloromethane).

-

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

High-Resolution Mass Spectrometer (HRMS) (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Autosampler for precise injection.

-

-

Gases: High-purity helium as the carrier gas.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create a working standard solution at a concentration suitable for GC-MS analysis (e.g., 1 µg/mL).

-

-

GC-MS System Setup and Calibration:

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Mass Analyzer Mode: High-resolution full scan.

-

Mass Range: m/z 50-500.

-

Mass Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).

-

-

-

Sample Analysis:

-

Inject a 1 µL aliquot of the this compound working standard into the GC-MS system.

-

Acquire the data in high-resolution mode.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Determine the m/z value of the molecular ion ([M]⁺•).

-

Compare the experimentally measured exact mass to the calculated theoretical exact mass. The deviation should be within the mass accuracy tolerance of the instrument (typically < 5 ppm).

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the theoretical and actual mass of this compound and the process of its experimental verification.

Caption: Workflow illustrating the derivation of theoretical mass and the experimental determination of the actual mass of this compound.

This guide provides a foundational understanding of the mass properties of this compound for professionals in research and development. The precise knowledge and verification of its mass are paramount for its effective use as an internal standard, ensuring the accuracy and reliability of analytical results.

Understanding Isotope Effects in Deuterated Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated standards are indispensable tools in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Their use as internal standards is considered the gold standard for achieving accuracy and precision.[1] However, the substitution of hydrogen with its heavier isotope, deuterium, introduces subtle but significant physicochemical changes that can manifest as isotope effects. A thorough understanding of these effects is crucial for robust method development, accurate data interpretation, and regulatory compliance.

This technical guide provides an in-depth exploration of the core principles of isotope effects in deuterated standards, their practical implications in drug development and bioanalysis, and best practices for their use.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of many applications of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step of a reaction.[2][3]

The KIE is expressed as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes:

KIE = kH / kD

A KIE value greater than 1 indicates that the C-H bond cleavage is at least partially rate-limiting. This phenomenon is particularly relevant in drug metabolism, where many reactions are catalyzed by cytochrome P450 (CYP) enzymes and involve the cleavage of a C-H bond.[2]

Impact on Metabolic Stability and Pharmacokinetics

Strategically placing deuterium at metabolically liable positions ("soft spots") can slow down the rate of metabolism, leading to an improved pharmacokinetic profile. This has several therapeutic advantages:

-

Increased Half-Life (t½): A slower metabolic rate means the drug remains in circulation for a longer period.

-

Greater Drug Exposure (AUC): A longer half-life and reduced clearance result in a higher Area Under the Curve (AUC), indicating greater overall drug exposure.

-

Metabolic Shunting: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites and increasing the formation of desired active metabolites.

| Drug/Compound | Position of Deuteration | Effect on Metabolic Stability | Reference |

| Deutetrabenazine | Methoxy groups | Slower metabolism, leading to reduced dosing frequency | |

| IQS016 | 2-(penta-deuterophenyl)amino | Improved metabolic stability in rat liver microsomes | |

| PBR111 | 1,3-fluoropropoxy positions | ~50% improvement in primary pharmacokinetic data | |

| Butethal | Methylene | Doubled sleeping time in mice, indicating slower metabolism |

Chromatographic Isotope Effects

While deuterated standards are chemically similar to their non-deuterated counterparts, they are not identical. These subtle differences can lead to chromatographic separation, a phenomenon known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), the deuterated compound often elutes slightly earlier than the non-deuterated analog.

The key factors contributing to this effect include:

-

Van der Waals Interactions: The C-D bond is slightly shorter and less polarizable than the C-H bond, which can result in weaker van der Waals forces between the deuterated compound and the stationary phase.

-

Hydrophobicity: Deuterated compounds are often slightly less hydrophobic than their protiated counterparts, leading to weaker interaction with the nonpolar stationary phase in RPLC.

This retention time shift can be problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement.

| Compound | Deuteration | Chromatographic System | Retention Time Difference (ΔtR = tR(protiated) - tR(deuterated)) | Reference |

| Olanzapine | d3 | Reversed-Phase LC-MS/MS | Slight separation (Rs < 0.16) | |

| Des-methyl olanzapine | d8 | Normal-Phase HPLC-MS/MS | Better resolution than OLZ-d3 (Rs = 0.73) | |

| Peptides | Dimethyl labeling (d vs. h) | Reversed-Phase LC | Median retention time shifts of 2.0 s and 2.9 s | |

| Peptides | Dimethyl labeling (d vs. h) | Capillary Zone Electrophoresis | Negligible isotopic shift in migration time |

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.

Objective: To determine the rate of metabolism and the half-life of a compound in a microsomal incubation.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

-

Initiation of Reaction: Add the test compound (at a final concentration, e.g., 1 µM) to the pre-warmed microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Sample Processing: Vortex and centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

A direct comparison of the half-lives of the deuterated and non-deuterated compounds will reveal the kinetic isotope effect on metabolism. A simplified approach involves incubating a 1:1 ratio of the deuterated and non-deuterated forms together and monitoring the change in their ratio over time by MS/MS.

Assessment of Chromatographic Separation

Objective: To determine the retention time difference between a deuterated internal standard and its non-deuterated analyte.

Materials:

-

Analyte and deuterated internal standard

-

LC-MS grade solvents (e.g., water, acetonitrile, methanol)

-

LC-MS grade additives (e.g., formic acid, ammonium acetate)

-

Appropriate HPLC/UHPLC column (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Solution Preparation: Prepare a mixed solution containing both the analyte and the deuterated internal standard at a known concentration (e.g., 1 µg/mL).

-

LC-MS/MS Method: Develop an LC-MS/MS method with a suitable mobile phase gradient to achieve good peak shape. Monitor the specific MRM transitions for both the analyte and the internal standard.

-

Injection and Data Acquisition: Inject the mixed solution onto the LC-MS/MS system and acquire the data.

-

Data Analysis: Extract the chromatograms for both compounds and determine the retention time at the apex of each peak. The difference in these retention times is the chromatographic isotope effect.

If significant separation is observed, the chromatographic method may need to be optimized (e.g., by adjusting the gradient or mobile phase composition) to ensure co-elution and mitigate the risk of differential matrix effects.

Best Practices and Troubleshooting

The use of deuterated internal standards is the gold standard in quantitative bioanalysis, but their successful implementation requires careful consideration.

Key Considerations:

-

Purity: Ensure high isotopic (≥98%) and chemical (>99%) purity of the deuterated standard to avoid interference with the analyte.

-

Label Stability: The deuterium label should be placed on a stable position in the molecule to prevent back-exchange with hydrogen from the sample matrix or solvent. Avoid positions like -OH and -NH.

-

Mass Shift: The mass difference between the analyte and the internal standard should be sufficient (ideally 4-5 Da) to minimize mass spectrometric cross-talk.

-

Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.

Conclusion

Deuterated standards are powerful tools in drug development and bioanalysis. By leveraging the kinetic isotope effect, they can be used to enhance the metabolic stability and pharmacokinetic properties of drug candidates. As internal standards in quantitative assays, they provide the most accurate correction for experimental variability. However, a comprehensive understanding of the potential for isotope effects, such as chromatographic separation and differential matrix effects, is essential for their effective use. Careful selection, thorough validation, and adherence to best practices will ensure the generation of high-quality, reliable, and defensible data.

References

Methodological & Application

Application of Fluorene-D10 in Food Safety Analysis for Polycyclic Aromatic Hydrocarbons (PAHs)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemical compounds that are formed during the incomplete combustion of organic matter. These compounds are ubiquitous in the environment and can contaminate food through various pathways, including environmental deposition and food processing techniques such as smoking, grilling, and drying.[1] Several PAHs are known to be carcinogenic and mutagenic, posing a significant risk to human health.[2] Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), have established maximum permissible levels for certain PAHs in various foodstuffs.[1][2] Benzo[a]pyrene has historically been used as a marker for the occurrence of carcinogenic PAHs in food; however, recent assessments suggest that the sum of four PAHs (PAH4: benzo[a]pyrene, chrysene, benz[a]anthracene, and benzo[b]fluoranthene) provides a more reliable indication of contamination.[2]

Accurate and sensitive analytical methods are crucial for the monitoring of PAHs in food to ensure compliance with safety regulations. Isotope dilution mass spectrometry is a powerful technique for the quantification of trace contaminants in complex matrices. This method involves the addition of a known amount of an isotopically labeled analog of the target analyte, known as an internal standard, to the sample prior to extraction and analysis. The use of an internal standard compensates for the loss of analyte during sample preparation and for matrix effects during analysis, leading to improved accuracy and precision.

Fluorene-D10, a deuterated analog of fluorene, is commonly used as an internal standard in the analysis of PAHs in food samples. Its chemical and physical properties are very similar to its non-labeled counterpart, ensuring that it behaves similarly during extraction, cleanup, and chromatographic analysis. This application note provides a detailed protocol for the determination of PAHs in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Experimental Protocols

The following protocol is a generalized procedure for the analysis of PAHs in a fatty food matrix, such as smoked fish or edible oil. Modifications may be necessary depending on the specific food matrix.

Preparation of Standards

Internal Standard Stock Solution (this compound):

-

Prepare a stock solution of this compound in a suitable solvent such as isooctane or toluene at a concentration of 200 µg/mL.

-

From this stock solution, prepare a working internal standard solution at a concentration of 1-10 µg/mL in the same solvent. The exact concentration will depend on the expected level of PAHs in the samples and the sensitivity of the instrument.

Calibration Standards:

-

Prepare a series of calibration standards containing the target PAHs at concentrations ranging from the limit of quantification (LOQ) to the upper end of the expected concentration range in the samples (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).

-

Each calibration standard should be spiked with the this compound internal standard at a constant concentration (e.g., 20 ng/mL).

Sample Preparation: Saponification and Liquid-Liquid Extraction (LLE)

-

Sample Homogenization: Homogenize the food sample to ensure a representative portion is taken for analysis.

-

Weighing and Spiking: Accurately weigh approximately 5-10 g of the homogenized sample into a flask. Spike the sample with a known volume of the this compound internal standard working solution.

-

Saponification: Add 50 mL of a 2 M methanolic potassium hydroxide solution to the flask. Reflux the mixture for 2 hours at 80°C to digest the fat and release the PAHs.

-

Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of deionized water and 50 mL of n-hexane. Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect Organic Layer: Collect the upper n-hexane layer, which contains the PAHs.

-

Repeat Extraction: Repeat the extraction of the aqueous layer twice more with 50 mL portions of n-hexane.

-

Combine Extracts: Combine the three n-hexane extracts.

-

Washing: Wash the combined organic extract with two 50 mL portions of deionized water to remove any remaining potassium hydroxide and methanol.

-

Drying: Dry the n-hexane extract by passing it through a column containing anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to a volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Cleanup: Solid Phase Extraction (SPE)

-

Column Conditioning: Condition a silica gel SPE cartridge (e.g., 1 g, 6 mL) by passing 10 mL of n-hexane through it. Do not allow the column to go dry.

-

Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.

-

Elution: Elute the PAHs from the cartridge with an appropriate solvent mixture, such as 20 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.

-

Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for each target PAH and for this compound.

-

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of PAHs in various food matrices. The following tables summarize typical performance data for this method.

Table 1: Method Validation Data for PAHs in Smoked Fish

| PAH | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Naphthalene | 10.2 | 0.1 | 0.3 | 95 | 5 |

| Acenaphthylene | 11.5 | 0.1 | 0.3 | 92 | 6 |

| Acenaphthene | 11.8 | 0.1 | 0.3 | 98 | 4 |

| Fluorene | 12.5 | 0.1 | 0.3 | 102 | 3 |

| Phenanthrene | 14.8 | 0.2 | 0.6 | 105 | 4 |

| Anthracene | 14.9 | 0.2 | 0.6 | 103 | 5 |

| Fluoranthene | 18.2 | 0.2 | 0.6 | 99 | 6 |

| Pyrene | 18.9 | 0.2 | 0.6 | 101 | 4 |

| Benz[a]anthracene | 22.5 | 0.3 | 0.9 | 97 | 7 |

| Chrysene | 22.6 | 0.3 | 0.9 | 96 | 6 |

| Benzo[b]fluoranthene | 25.8 | 0.3 | 0.9 | 94 | 8 |

| Benzo[k]fluoranthene | 25.9 | 0.3 | 0.9 | 95 | 7 |

| Benzo[a]pyrene | 27.2 | 0.3 | 0.9 | 98 | 5 |

| Indeno[1,2,3-cd]pyrene | 30.1 | 0.4 | 1.2 | 92 | 9 |

| Dibenz[a,h]anthracene | 30.2 | 0.4 | 1.2 | 90 | 10 |

| Benzo[ghi]perylene | 31.5 | 0.4 | 1.2 | 93 | 8 |

Data is representative and may vary based on instrumentation and matrix.

Table 2: PAH4 Quantitative Results in Various Food Samples

| Food Matrix | Benzo[a]anthracene (µg/kg) | Chrysene (µg/kg) | Benzo[b]fluoranthene (µg/kg) | Benzo[a]pyrene (µg/kg) | Sum of PAH4 (µg/kg) |

| Smoked Salmon | 1.2 | 2.5 | 1.8 | 0.9 | 6.4 |

| Grilled Beef | 3.5 | 4.1 | 2.9 | 1.5 | 12.0 |

| Olive Oil | 0.5 | 0.8 | 0.6 | 0.3 | 2.2 |

| Smoked Ham | 2.8 | 3.2 | 2.1 | 1.1 | 9.2 |

Mandatory Visualization

Caption: Experimental workflow for PAH analysis in food using this compound.

Caption: Role of this compound in ensuring food safety from PAH contamination.

References

Application Notes and Protocols for Fluorene-D10 as a Surrogate Standard in EPA Method 8270

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the utilization of Fluorene-D10 as a surrogate standard in the context of U.S. Environmental Protection Agency (EPA) Method 8270. This method is designed for the analysis of semivolatile organic compounds (SVOCs) in various matrices by gas chromatography/mass spectrometry (GC/MS).

Surrogate standards are essential in analytical chemistry for monitoring the performance of the entire analytical process, from sample preparation to analysis. By introducing a known amount of a surrogate compound—one that is chemically similar to the target analytes but not expected to be present in the sample—into each sample, blank, and quality control standard, analysts can assess the efficiency of sample extraction and potential matrix effects. This compound, a deuterated form of fluorene, serves as an excellent surrogate for a range of polynuclear aromatic hydrocarbons (PAHs) and other semivolatile compounds.

Core Principles of EPA Method 8270 and Surrogate Use

EPA Method 8270 is a comprehensive analytical procedure for the determination of SVOCs in matrices such as water, soil, sediment, and waste.[1][2] The method involves the extraction of the organic compounds from the sample, followed by concentration of the extract and analysis by GC/MS.[2][3]

The fundamental role of a surrogate like this compound is to provide a quantitative measure of the analytical method's performance for each specific sample. The percent recovery of the surrogate is calculated and used to evaluate whether the results for the target analytes in that sample are acceptable.[4] Laboratories are required to establish their own performance criteria for surrogate recovery, typically based on historical data from at least thirty samples of the same matrix.

Experimental Protocols

Reagents and Standards

-

Solvents: Methylene chloride, acetone, and other solvents as required by the specific extraction method (e.g., EPA Method 3510 for aqueous samples, EPA Method 3550 for solid samples), all pesticide grade or equivalent.

-

Internal Standards: Compounds such as 1,4-dichlorobenzene-d4, naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12 are commonly used.

-

Surrogate Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone). The concentration should be such that a small volume can be spiked into the sample to achieve the desired final concentration in the extract.

-

Calibration Standards: A series of calibration standards containing the target analytes and a constant concentration of internal standards.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

For Aqueous Samples (based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction):

-

Measure 1 liter of the aqueous sample into a 2-liter separatory funnel.

-

Spike the sample with a known amount of the this compound surrogate standard solution.

-

For base/neutral and acid extractables, adjust the pH of the sample and perform sequential extractions with methylene chloride.

-

Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.

-

Add the internal standard solution to the final extract just prior to GC/MS analysis.

For Solid Samples (based on EPA Method 3550C - Ultrasonic Extraction):

-

Weigh approximately 30 g of the homogenized solid sample into a beaker.

-

Spike the sample with the this compound surrogate standard solution.

-

Add the appropriate extraction solvent (e.g., a mixture of acetone and methylene chloride).

-

Extract the sample using an ultrasonic probe.

-

Decant the extract and repeat the extraction process two more times with fresh solvent.

-

Combine the extracts, dry, and concentrate to a final volume of 1.0 mL.

-

Add the internal standard solution to the final extract before analysis.

GC/MS Analysis

-

Instrument: A gas chromatograph interfaced with a mass spectrometer (GC/MS).

-

Column: A 5% phenyl-methylpolysiloxane or 5% phenyl-arylene dimethylpolysiloxane column is commonly used.

-

Injection: Typically, a 1-2 µL splitless injection is performed.

-

MS Conditions: The mass spectrometer is operated in the electron ionization (EI) mode, scanning a mass range of approximately 35-500 amu.

Data Analysis and Quality Control

The concentration of each target analyte is calculated relative to the response of an internal standard. The recovery of the this compound surrogate is calculated as follows:

% Recovery = (Concentration Found / Concentration Spiked) x 100

The calculated percent recovery is then compared against the laboratory-established acceptance limits. If the surrogate recovery is outside these limits, it may indicate a problem with the sample matrix or the analytical procedure, and corrective action may be required.

Data Presentation: Surrogate Recovery Acceptance Criteria

The following table provides typical, though not universally mandated, acceptance criteria for surrogate recovery in EPA Method 8270. It is crucial to note that each laboratory must establish its own control limits based on its specific analytical system and historical performance data.

| Surrogate Compound | Matrix | Typical Advisory Recovery Limits (%) |

| This compound | Water | 40 - 130 |

| Soil/Sediment | 30 - 130 | |

| Waste | 20 - 130 |

Note: These limits are for guidance only and should be confirmed by in-house studies.

Visualizations

The following diagrams illustrate the logical workflow of EPA Method 8270 and the integration of the this compound surrogate standard.

Caption: Workflow for EPA Method 8270 using a surrogate standard.

Caption: Decision logic for surrogate recovery in quality control.

References

Application Note: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Biological Tissues using Fluorene-D10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous environmental pollutants and are of significant concern due to their carcinogenic and mutagenic properties. Accurate quantification of PAHs in biological tissues is crucial for toxicological studies, environmental monitoring, and in the assessment of potential risks to human health. This application note provides a detailed protocol for the quantification of 16 priority PAHs, as identified by the U.S. Environmental Protection Agency (EPA), in biological tissues. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Fluorene-D10 as an internal standard to ensure accuracy and precision by correcting for variations in sample preparation and instrumental analysis.[1][2][3][4]

The use of a deuterated internal standard, such as this compound, is critical in complex biological matrices where matrix effects can significantly impact the analytical results.[1] this compound, being chemically similar to the target PAHs, co-elutes and experiences similar extraction and ionization efficiencies, thus providing a reliable means for accurate quantification.

Materials and Reagents

-

Solvents (HPLC or GC grade): n-Hexane, Dichloromethane (DCM), Acetone

-

Standards:

-

PAH Standard Mix (16 components)

-

This compound (Internal Standard)

-

Surrogate Standards (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12)

-

-

Reagents:

-

Anhydrous Sodium Sulfate (ACS grade)

-

Silica Gel (for column chromatography, 70-230 mesh)

-

Alumina (for column chromatography, activated)

-

-

Biological Tissue Samples (e.g., liver, adipose tissue, muscle)

-

Glassware:

-

Homogenizer

-

Centrifuge tubes

-

Glass columns for chromatography

-

Evaporation vials (amber)

-

GC-MS vials with inserts (amber)

-

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation procedure is essential for the accurate determination of PAHs in complex biological matrices. This protocol outlines a widely used method involving solvent extraction and solid-phase extraction (SPE) for cleanup.

-

Homogenization: Weigh approximately 1-2 grams of the biological tissue sample. Homogenize the tissue with anhydrous sodium sulfate to remove water.

-

Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound internal standard solution. Also, add surrogate standards to monitor the efficiency of the extraction process.

-

Extraction:

-

Add 20 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to the spiked sample.

-

Sonically extract the sample for 20 minutes in an ultrasonic bath.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process two more times with fresh solvent.

-

Pool the collected supernatants.

-

-

Concentration: Concentrate the pooled extract to approximately 1-2 mL using a gentle stream of nitrogen.

Sample Cleanup (Solid-Phase Extraction - SPE)

Cleanup is a critical step to remove interfering compounds from the sample extract, which is particularly important for biological tissues with high lipid content.

-

Column Preparation: Prepare a multi-layered silica/alumina chromatography column. Pack a glass column with a small plug of glass wool, followed by 5 g of activated silica gel, and topped with 2 g of activated alumina. Pre-elute the column with 20 mL of n-hexane.

-

Sample Loading: Load the concentrated extract onto the top of the prepared column.

-

Elution:

-

Elute the column with 30 mL of n-hexane to remove aliphatic hydrocarbons (Fraction 1). This fraction is typically discarded.

-

Elute the column with 70 mL of a 7:3 (v/v) mixture of n-hexane and dichloromethane to collect the PAH fraction (Fraction 2).

-

-

Final Concentration: Concentrate the PAH fraction (Fraction 2) to a final volume of 1 mL under a gentle stream of nitrogen. Transfer the final extract to an amber GC-MS vial for analysis.

GC-MS Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) provides the necessary selectivity and sensitivity for the quantification of PAHs at trace levels.

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 280°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 280°C, hold for 10 minutes

-

Ramp 3: 10°C/min to 300°C, hold for 5 minutes

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Data Presentation

The quantitative data for the 16 priority PAHs in a hypothetical biological tissue sample are summarized in the table below. Concentrations are reported in nanograms per gram (ng/g) of wet tissue weight.

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Confirmation Ion (m/z) | Concentration (ng/g) | Recovery (%) |

| Naphthalene | 8.52 | 128 | 129 | 15.2 | 85 |

| Acenaphthylene | 9.87 | 152 | 151 | 5.8 | 88 |

| Acenaphthene | 10.15 | 154 | 153 | 7.1 | 92 |

| Fluorene | 11.34 | 166 | 165 | 12.5 | 95 |

| This compound (IS) | 11.32 | 176 | 174 | N/A | N/A |

| Phenanthrene | 13.89 | 178 | 179 | 25.6 | 98 |

| Anthracene | 13.95 | 178 | 179 | 8.3 | 97 |

| Fluoranthene | 17.56 | 202 | 203 | 35.1 | 102 |

| Pyrene | 18.23 | 202 | 203 | 30.7 | 101 |

| Benz[a]anthracene | 22.45 | 228 | 229 | 18.9 | 105 |

| Chrysene | 22.58 | 228 | 229 | 21.4 | 106 |

| Benzo[b]fluoranthene | 25.88 | 252 | 253 | 14.3 | 108 |

| Benzo[k]fluoranthene | 25.95 | 252 | 253 | 9.8 | 107 |

| Benzo[a]pyrene | 27.81 | 252 | 253 | 11.5 | 110 |

| Indeno[1,2,3-cd]pyrene | 31.23 | 276 | 277 | 6.2 | 112 |

| Dibenz[a,h]anthracene | 31.35 | 278 | 279 | 4.1 | 111 |

| Benzo[g,h,i]perylene | 33.17 | 276 | 277 | 7.9 | 115 |

Mandatory Visualizations

Caption: Experimental workflow for PAH quantification.

Caption: Role of the internal standard in quantification.

References

High-Resolution Mass Spectrometry of Fluorene-D10: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Fluorene-D10 using high-resolution mass spectrometry (HRMS). This compound is a deuterated analog of Fluorene, a polycyclic aromatic hydrocarbon (PAH). Due to its chemical similarity to PAHs and its distinct mass, it is an ideal internal standard for the accurate quantification of these compounds in various matrices. This guide covers sample preparation, chromatographic separation, and mass spectrometric analysis, offering a comprehensive resource for researchers in environmental science, toxicology, and drug development.

Introduction to High-Resolution Mass Spectrometry for this compound Analysis